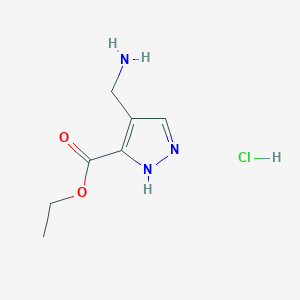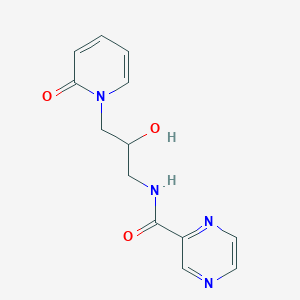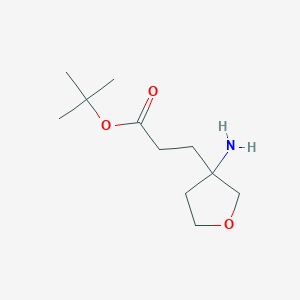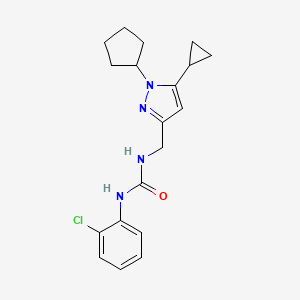
Ethyl 4-(aminomethyl)-1H-pyrazole-5-carboxylate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-(aminomethyl)-1H-pyrazole-5-carboxylate;hydrochloride is a useful research compound. Its molecular formula is C7H12ClN3O2 and its molecular weight is 205.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactivity
Ethyl 4-(aminomethyl)-1H-pyrazole-5-carboxylate;hydrochloride is a versatile intermediate used in the synthesis of various heterocyclic compounds. For instance, ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates have been converted into a variety of derivatives, including 1,6-diazanaphthalene, pyrano-[2,3-c]pyrazole, and isoxazolo[3,4-b]pyridine, demonstrating the compound's utility in constructing complex molecular architectures (Harb et al., 1989). Similarly, ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates were efficiently synthesized under ultrasound irradiation, showcasing a regioselective approach to building pyrazole derivatives with potential applications in various fields (Machado et al., 2011).
Corrosion Inhibition
Pyrazole derivatives, including those structurally related to this compound, have shown effectiveness as corrosion inhibitors. For instance, certain pyrazole carboxylate esters have been evaluated for their ability to inhibit steel corrosion in acidic environments, revealing high inhibition efficiencies and suggesting their potential in industrial applications (Herrag et al., 2007). This property is particularly valuable in the field of materials science, where preventing corrosion can significantly extend the lifespan and reliability of metal components.
Biological Activities
Some pyrazole derivatives synthesized from this compound have been investigated for their biological activities. For example, novel pyrazole compounds with various substituents have been evaluated for their antimicrobial and anticancer properties, indicating the potential of such derivatives in drug discovery and development (Hafez et al., 2016). The structural versatility of pyrazole carboxylates allows for the design of molecules with specific biological activities, making them valuable tools in medicinal chemistry.
Fluorophore Development
In the field of fluorescent materials, pyrazole derivatives have been explored for their potential as novel fluorophores. The synthesis of ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate, for instance, has led to the development of trifluoromethylated pyrazolo[1,5-a]pyrimidine and tetrazine derivatives with promising fluorescence properties, highlighting the utility of pyrazole carboxylates in designing new fluorescent molecules for bioimaging and analytical applications (Wu et al., 2006).
Properties
IUPAC Name |
ethyl 4-(aminomethyl)-1H-pyrazole-5-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.ClH/c1-2-12-7(11)6-5(3-8)4-9-10-6;/h4H,2-3,8H2,1H3,(H,9,10);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLGWJBACIODVIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=NN1)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1192609-09-8 |
Source


|
| Record name | ethyl 4-(aminomethyl)-1H-pyrazole-3-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy](phenyl)acetic acid](/img/structure/B2407699.png)

![N-allyl-2-[(4-methoxyphenyl)sulfanyl]acetamide](/img/structure/B2407701.png)


![3-(2,4-difluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2407707.png)


![N-(4-Cyanooxan-4-YL)-2-[4-(trifluoromethyl)phenoxy]propanamide](/img/structure/B2407712.png)
![3-(4-bromobenzyl)-1,7-dimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2407713.png)
![2-[(2-Chlorophenyl)methyl]piperidine](/img/structure/B2407716.png)


![1-(2-Methylphenyl)-4-piperidylpyrazolo[5,4-d]pyrimidine](/img/structure/B2407722.png)
